molecular formula C12H12ClN3O B1384263 2-amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one CAS No. 500157-65-3

2-amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B1384263
CAS No.: 500157-65-3
M. Wt: 249.69 g/mol
InChI Key: GIXYXVRCVFSEGX-UHFFFAOYSA-N
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Description

2-amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one: is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of an amino group, a chlorobenzyl group, and a methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, methylamine, and a suitable pyrimidine precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of solvents like ethanol or methanol.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification methods ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it valuable in biochemical research.

    Molecular Probes: It can be used as a molecular probe to study biological pathways and interactions.

Medicine:

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific biological pathways.

    Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It may have applications in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of 2-amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-amino-5-chlorobenzyl alcohol: This compound shares the chlorobenzyl group but differs in the presence of an alcohol group instead of the pyrimidine ring.

    2-amino-4-chlorobenzyl alcohol: Similar to the previous compound but with the chlorine atom in a different position.

    2-amino-5-bromobenzoic acid: Contains a bromine atom instead of chlorine and has a carboxylic acid group.

Uniqueness: 2-amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and the pyrimidine ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-amino-5-[(4-chlorophenyl)methyl]-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-7-10(11(17)16-12(14)15-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXYXVRCVFSEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one
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2-amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one
Reactant of Route 3
2-amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one
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2-amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one
Reactant of Route 5
2-amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one
Reactant of Route 6
2-amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one

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